![molecular formula C14H13N3 B1451851 3-Amino-2-(4-methylphenyl)imidazo[1,2-a]pyridin CAS No. 80493-72-7](/img/structure/B1451851.png)

3-Amino-2-(4-methylphenyl)imidazo[1,2-a]pyridin

Übersicht

Beschreibung

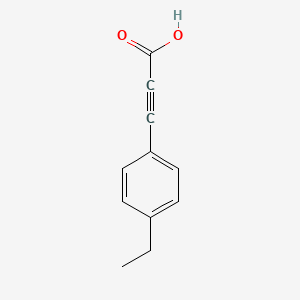

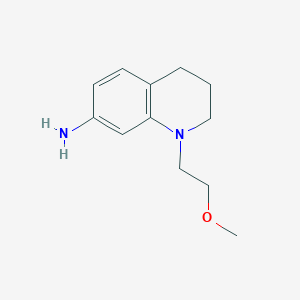

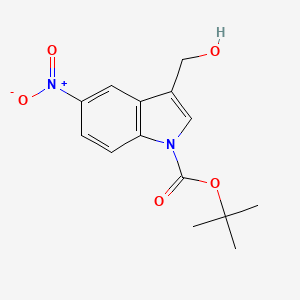

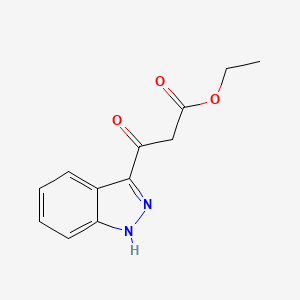

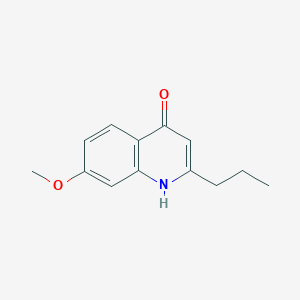

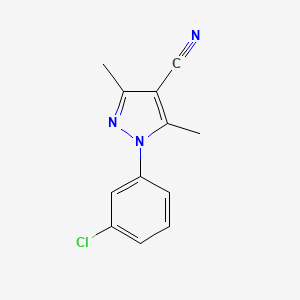

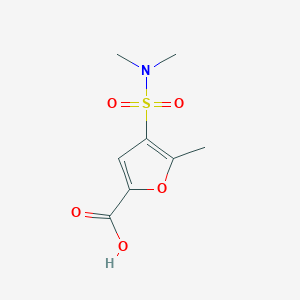

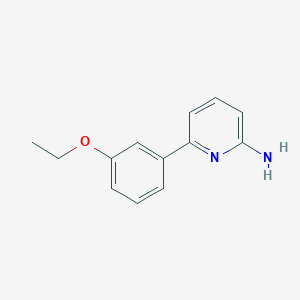

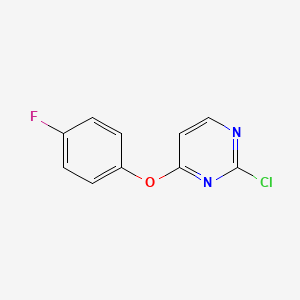

“2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine” is a chemical compound with the CAS Number: 80493-72-7. It has a molecular weight of 223.28 and is solid in its physical form .

Synthesis Analysis

The compound can be synthesized through a two-step reaction. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .Molecular Structure Analysis

The IUPAC name of the compound is 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-ylamine and the InChI code is 1S/C14H13N3/c1-10-5-7-11(8-6-10)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,15H2,1H3 .Chemical Reactions Analysis

The compound is part of a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines that were designed, synthesized, and evaluated as selective COX-2 inhibitors .Physical and Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 223.28 .Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von 3-Amino-2-(4-methylphenyl)imidazo[1,2-a]pyridin

Die Verbindung this compound ist ein vielseitiges Molekül mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Im Folgenden finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in sechs verschiedenen Bereichen:

Selektive COX-2-Hemmung für entzündungshemmende Medikamente: Die selektive Hemmung des Cyclooxygenase-2 (COX-2)-Enzyms ist ein entscheidendes therapeutisches Ziel bei der Entwicklung von entzündungshemmenden Medikamenten. Diese Verbindung wurde auf ihre Wirksamkeit als selektiver COX-2-Hemmer untersucht, was für die Behandlung von Schmerzen und Entzündungen ohne die gastrointestinalen Nebenwirkungen von nicht-selektiven NSAIDs von Bedeutung ist .

Entwicklung von Antinozizeptiva: Die antinozizeptiven Eigenschaften dieser Verbindung wurden durch Formalin-Tests untersucht, was auf ihr Potenzial zur Linderung von Schmerzen hindeutet. Dies könnte zur Entwicklung neuer Schmerzmittel, insbesondere für chronische Schmerzzustände, führen .

Krebsforschung: Imidazo[1,2-a]pyridin-Derivate, einschließlich this compound, haben in der Krebsforschung vielversprechend gezeigt. Ihre Fähigkeit, bestimmte Enzyme und Signalwege zu hemmen, die an der Proliferation von Krebszellen beteiligt sind, macht sie wertvoll für die Entwicklung neuer Krebstherapien .

Optoelektronische Geräte: Die einzigartige chemische Struktur und die optischen Eigenschaften von Imidazo[1,2-a]pyridin-Derivaten machen sie für Anwendungen in optoelektronischen Geräten geeignet. Sie können bei der Entwicklung von Komponenten wie Leuchtdioden (LEDs), Photodetektoren und anderen Geräten verwendet werden, die bestimmte Leuchteigenschaften erfordern .

Sensoren und Bildgebung: Aufgrund ihrer Leuchteigenschaften werden diese Verbindungen auch für den Einsatz in Sensor- und Bildgebungsanwendungen erforscht. Sie könnten in Sensoren zur Erkennung von Umweltverschmutzungen integriert oder als Emitter für die konfokale Mikroskopie verwendet werden, wodurch die Bildgebungstechniken in der biologischen Forschung verbessert werden .

Pharmakokinetik und Arzneimittelentwicklung: Das pharmakokinetische Profil von Imidazo[1,2-a]pyridin-Derivaten wird ebenfalls untersucht. Das Verständnis, wie diese Verbindungen aufgenommen, verteilt, metabolisiert und ausgeschieden werden, kann ihre Entwicklung zu sicheren und wirksamen Medikamenten beeinflussen .

Wirkmechanismus

Target of Action

The primary target of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine interacts with the COX-2 enzyme by forming hydrogen bonds within the active site . The docking studies performed demonstrated that the molecules were positioned as well as a crystallographic ligand in the COX-2 active site .

Biochemical Pathways

The compound affects the arachidonic acid cascade, a biochemical pathway where the COX enzymes play a key role . By inhibiting the COX-2 enzyme, the compound reduces the conversion of arachidonic acid to prostaglandins and other prostanoids . These prostanoids are involved in many inflammatory processes .

Result of Action

The inhibition of the COX-2 enzyme by 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine leads to a decrease in the production of prostaglandins and other prostanoids . This results in reduced inflammation, pain, and fever . In particular, one derivative of the compound exhibited significant antinociceptive activity .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine plays a role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase (COX), which is involved in the conversion of arachidonic acid to inflammatory mediators . The compound has been shown to inhibit COX-2 selectively, reducing inflammation and pain without the gastrointestinal side effects associated with non-selective COX inhibitors . Additionally, 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine may interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of COX-2 can lead to decreased production of prostaglandins, which are involved in inflammation and pain signaling . This modulation of signaling pathways can result in altered gene expression and changes in cellular metabolism, potentially impacting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its binding interactions with biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure potentially leading to changes in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 and reduces inflammation without significant adverse effects . At higher doses, toxic effects may be observed, including gastrointestinal issues and potential liver toxicity. Threshold effects have been noted, with a specific dosage range required to achieve the desired therapeutic effects without causing harm.

Metabolic Pathways

2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s inhibition of COX-2 affects the arachidonic acid cascade, reducing the production of prostaglandins and other inflammatory mediators . This interaction can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions can affect the compound’s localization and concentration within cells, influencing its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with biomolecules and its overall biological effects.

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-5-7-11(8-6-10)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHFPRWXPPMWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1451768.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1451776.png)

![2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1451790.png)